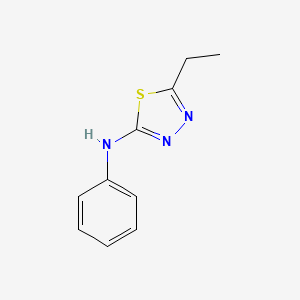
tert-Butyl 1,3-oxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1,3-oxazolidine-3-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is often used as a biochemical reagent and an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl 1,3-oxazolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl hypoiodite with an appropriate amide in the presence of acetonitrile as a solvent . Another method includes the cyclization of amino alcohols with carboxylic acids or their derivatives . The reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hypoiodite, sodium hydride, and methyl iodide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents such as acetonitrile or tetrahydrofuran.
Major Products
The major products formed from these reactions include oxazolidinones, alcohols, amines, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
tert-Butyl 1,3-oxazolidine-3-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl 1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact molecular pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to tert-Butyl 1,3-oxazolidine-3-carboxylate include:
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-hydroxyazetidine-1-carboxylate
- tert-Butyl 3-methoxypyrrolidine-1-carboxylate
Uniqueness
This compound is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
435345-93-0 |
|---|---|
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
tert-butyl 1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-5-11-6-9/h4-6H2,1-3H3 |
Clave InChI |
AMZJHBQITVMFNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohepta[b]pyrrole-3-carbonitrile, 2-amino-1,4,5,6,7,8-hexahydro-](/img/structure/B12913874.png)
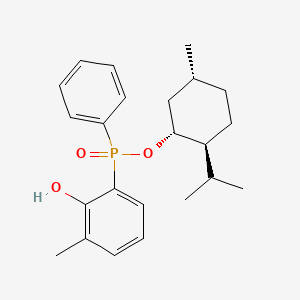
![3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride](/img/structure/B12913883.png)


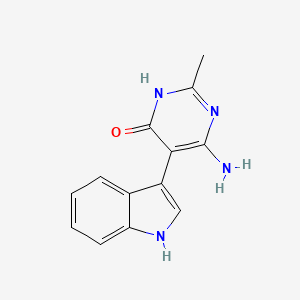
![2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-](/img/structure/B12913903.png)
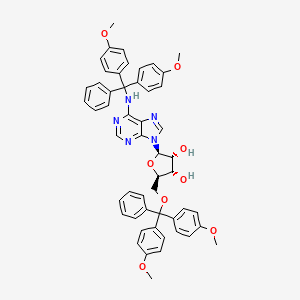

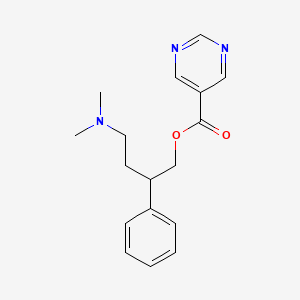
![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)
